Sodium ditridecyl sulfosuccinate
Description
Structure
2D Structure
Properties
CAS No. |
2673-22-5 |
|---|---|
Molecular Formula |
C30H58O7S.Na C30H58NaO7S |
Molecular Weight |
585.8 g/mol |
IUPAC Name |
1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonic acid |
InChI |
InChI=1S/C30H58O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2;/h28H,3-27H2,1-2H3,(H,33,34,35); |
InChI Key |
QQYSPMBMXXCTGQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)O.[Na] |
Other CAS No. |
2673-22-5 |
physical_description |
Clear colorless liquid; [MP Biomedical MSDS] |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Ditridecyl Sodium Sulfosuccinate
Precursor Synthesis: Esterification of Tridecyl Alcohol with Maleic Anhydride (B1165640)
The initial step in producing ditridecyl sodium sulfosuccinate (B1259242) is the formation of its precursor, ditridecyl maleate (B1232345). This is achieved through the esterification of tridecyl alcohol with maleic anhydride. zbaqchem.comzbaqchem.com This reaction is a critical foundation for the final surfactant product. zbaqchem.com The process is influenced by various factors, including the type of alcohol, reaction temperature, and the concentration of the catalyst. zbaqchem.comzbaqchem.com
Reaction Mechanisms and Catalysis in Diester Formation
The esterification reaction between maleic anhydride and an alcohol, such as tridecyl alcohol, proceeds via nucleophilic attack of the alcohol on a carbonyl carbon of the anhydride ring. koyonchem.com This leads to the opening of the ring and the formation of a monoester. koyonchem.com A subsequent esterification of the remaining carboxylic acid group with another molecule of alcohol yields the desired diester. koyonchem.com
This two-stage reaction is typically catalyzed by an acid. zbaqchem.com Brønsted acids like sulfuric acid and p-toluenesulfonic acid are commonly employed to protonate the carbonyl oxygen of the maleic anhydride, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol. zbaqchem.comzbaqchem.comyoutube.com The reaction kinetics can vary depending on the catalyst used. For instance, with a sulfuric acid catalyst, the formation of the monoester can be a first-order reaction, while the subsequent formation of the diester can be a second-order reaction. researchgate.net
Application of Heterogeneous Catalysts for Enhanced Synthesis Efficiency
To improve the efficiency and sustainability of ditridecyl maleate synthesis, heterogeneous catalysts have been explored. These catalysts, which exist in a different phase from the reactants, offer advantages such as easier separation from the reaction mixture and potential for reuse. ppor.az Examples of heterogeneous catalysts investigated for the esterification of maleic anhydride include acid ion-exchange resins and polyoxometalates. ppor.azsciopen.com
The use of heterogeneous catalysts can influence the reaction kinetics. For example, studies on the esterification of maleic anhydride with various long-chain alcohols using an acid ion-exchange resin have shown the reaction to follow first-order kinetics with respect to the acid. researchgate.net Trimetallic nanoparticles supported on high-surface-area metal oxides are also being explored for their synergistic catalytic effects in various reactions, including esterifications. nih.govscienceopen.comresearchgate.net These advanced catalytic systems aim to enhance reaction rates, improve selectivity, and reduce the environmental impact of the synthesis process. nih.govscienceopen.com
Sulfonation Processes for Ditridecyl Maleate Diester
Following the synthesis of ditridecyl maleate, the next crucial step is sulfonation. This process introduces the sulfonate group, which imparts the characteristic surfactant properties to the final molecule. The most common method for sulfonating the diester is through the addition of a bisulfite salt across the double bond of the maleate backbone. uc.edugoogle.com
Addition of Sodium Bisulfite and Reaction Kinetics
The sulfonation of ditridecyl maleate is typically achieved by reacting it with sodium bisulfite (NaHSO₃) or sodium metabisulfite. chemicalbook.comchemicalbook.com This reaction involves the nucleophilic addition of the bisulfite ion to the electron-deficient double bond of the ditridecyl maleate. The reaction is generally carried out in an aqueous medium, and the resulting product is the sodium salt of ditridecyl sulfosuccinate. google.com
The kinetics of this sulfonation reaction are influenced by factors such as temperature, pressure, and the concentration of the reactants. google.com The process is often carried out under elevated temperature and pressure to ensure a reasonable reaction rate. google.com The reaction can be considered complete when the presence of unreacted sulfite (B76179) is no longer detectable. chemicalbook.com
Influence of Solvent Systems and Aqueous Phase Conditions on Sulfonation Yield
The solvent system and the conditions of the aqueous phase play a significant role in the yield and purity of the final product. The reaction is often performed in a biphasic system, where the organic phase contains the ditridecyl maleate and the aqueous phase contains the sodium bisulfite. researchgate.net The efficiency of the reaction can be influenced by the polarity of the solvent. researchgate.net
The use of co-solvents or phase transfer catalysts can enhance the reaction rate by improving the miscibility of the reactants. uc.edu The pH of the aqueous phase is also a critical parameter that needs to be controlled to optimize the sulfonation process and minimize side reactions. The final product, acting as a hydrotrope, can also influence the phase behavior of the reaction mixture. google.com
Methodologies for Product Isolation and Purification
After the sulfonation reaction is complete, the final product, sodium ditridecyl sulfosuccinate, needs to be isolated and purified. A common initial step involves separating the sulfonated oil from the aqueous mother liquor. google.com This can be achieved through phase separation, where the denser aqueous layer is drained off.
Sustainable Synthesis Approaches for Ditridecyl Sodium Sulfosuccinate
The synthesis of ditridecyl sodium sulfosuccinate, a widely used anionic surfactant cymitquimica.com, is traditionally accomplished through a two-step process. This process involves the esterification of maleic anhydride with two equivalents of tridecyl alcohol to form ditridecyl maleate, followed by the sulfonation of the double bond with a sulfite agent, typically sodium bisulfite, to yield the final product. While effective, conventional methods often rely on petrochemical-derived raw materials, harsh catalysts, and energy-intensive conditions. In line with the principles of green chemistry, recent research efforts have focused on developing more sustainable synthetic pathways for dialkyl sulfosuccinates. These approaches prioritize the use of renewable feedstocks, environmentally benign catalysts, and processes with high atom economy and energy efficiency.
Renewable Feedstocks
A key aspect of sustainable surfactant production is the utilization of renewable raw materials. wikipedia.orggoogle.com Tridecyl alcohol, the lipophilic component of ditridecyl sodium sulfosuccinate, is a C13 oxo alcohol. evonik.com It is an important starting material for the production of various surfactants. evonik.com Traditionally, tridecyl alcohol is produced from C12 olefins through a hydroformylation process, with the raw materials being derived from petrochemical sources like steam crackers and refineries. evonik.com
A more sustainable approach involves the production of fatty alcohols from renewable biomass. google.com While direct microbial production of tridecyl alcohol is an area of ongoing research, the broader field of producing fatty alcohols from renewable sources is established. These "bio-alcohols" can be derived from the fermentation of sugars from sources like glucose or glycerol, or from the processing of natural fats and oils. google.comgoogle.com The use of such bio-based tridecyl alcohol would significantly improve the green credentials of ditridecyl sodium sulfosuccinate by reducing the reliance on fossil fuels.
Green Catalysis
The esterification of maleic anhydride with tridecyl alcohol is typically catalyzed by strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. neutronco.comgoogle.com These catalysts are effective but can be corrosive, difficult to separate from the reaction mixture, and can lead to the formation of unwanted by-products and waste.
| Catalyst Type | Advantages | Disadvantages | Research Findings |
| Mineral Acids (e.g., H₂SO₄) | High catalytic activity | Corrosive, difficult to separate, waste generation | Traditionally used but less sustainable. |
| Homogeneous Organic Acids (e.g., p-TSA) | Effective | Can be difficult to remove completely from the product | Commonly used in industrial synthesis. neutronco.comgoogle.com |
| Heterogeneous Solid Acids (e.g., Amberlyst-15) | Reusable, easy to separate, reduced waste and corrosion | May have lower activity than homogeneous catalysts | Amberlyst-15 has been shown to be a recyclable and efficient catalyst for both esterification and sulfonation in DOSS synthesis, a close analogue to the target compound. researchgate.net |
Atom Economy and Process Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comrsc.org The synthesis of ditridecyl sodium sulfosuccinate is an addition reaction, which is inherently atom-economical as all the atoms of the reactants are incorporated into the final product, with no by-products being formed in the ideal reaction.
C₄H₂O₃ (Maleic Anhydride) + 2 C₁₃H₂₈O (Tridecyl Alcohol) + NaHSO₃ (Sodium Bisulfite) → C₃₀H₅₇NaO₇S (Ditridecyl Sodium Sulfosuccinate) + H₂O
To further enhance the sustainability of the process, optimization of reaction conditions is crucial. This includes:
Solvent-Free Synthesis: The esterification step can potentially be carried out without a solvent, which reduces waste and the environmental impact associated with solvent production and disposal. google.com
Energy Efficiency: Utilizing more efficient catalysts like Amberlyst-15 can allow for lower reaction temperatures and shorter reaction times, thereby reducing energy consumption. researchgate.netgoogle.com
Waste Reduction: The use of recyclable catalysts and solvent-free conditions minimizes the generation of waste streams. researchgate.netgoogle.com Furthermore, processes that capture and reuse any unreacted starting materials contribute to a more circular and sustainable manufacturing process. google.com
| Sustainability Metric | Conventional Approach | Sustainable Approach |
| Feedstocks | Petrochemical-based tridecyl alcohol | Bio-based tridecyl alcohol from renewable resources. google.com |
| Catalyst | Homogeneous mineral or organic acids (e.g., H₂SO₄, p-TSA). neutronco.comgoogle.com | Heterogeneous, recyclable solid acids (e.g., Amberlyst-15). researchgate.net |
| Solvent | Often uses organic solvents for viscosity control and heat transfer. | Solvent-free or use of green solvents. google.com |
| Energy Consumption | Higher temperatures and longer reaction times may be required. | Lower temperatures and shorter reaction times due to more efficient catalysts. google.com |
| Waste Generation | Catalyst neutralization and solvent disposal lead to waste streams. | Minimal waste due to catalyst recycling and solvent elimination. researchgate.netgoogle.com |
By integrating these sustainable approaches, the production of ditridecyl sodium sulfosuccinate can be aligned with the principles of green chemistry, resulting in a more environmentally friendly and economically viable process.
Interfacial and Colloidal Science of Ditridecyl Sodium Sulfosuccinate
Fundamental Surfactant Mechanisms
The behavior of surfactants like ditridecyl sodium sulfosuccinate (B1259242) in a solution is characterized by the formation of micelles, a process driven by the amphiphilic nature of the surfactant molecules.
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is a key characteristic of a surfactant, defined as the concentration at which surfactant molecules begin to aggregate and form micelles. wikipedia.org Below the CMC, surfactants primarily exist as individual molecules, but above this concentration, any additional surfactant will typically form micelles. wikipedia.org The CMC can be determined by observing abrupt changes in various physical properties of the solution as a function of surfactant concentration, such as surface tension, conductivity, and viscosity. researchgate.net
Several factors can influence the CMC of a surfactant:
Molecular Structure: The length of the hydrophobic alkyl chain significantly impacts the CMC. For instance, increasing the number of methylene (B1212753) groups in the hydrophobe tends to lower the CMC. youtube.com
Temperature: The effect of temperature on the CMC is complex. Initially, an increase in temperature can decrease the CMC by dehydrating the hydrophilic head groups. However, further temperature increases can lead to a rise in the CMC due to the breakdown of the water's structure. youtube.com
Additives: The presence of electrolytes, such as salts, typically lowers the CMC of ionic surfactants. This is attributed to the screening of the electrostatic repulsion between the charged head groups, which stabilizes the micelle structure. youtube.com The addition of organic solvents can also alter the CMC, often by decreasing the solvophobic effect. nih.gov
For a related compound, sodium dodecyl sulfate, the CMC in water at 25°C is approximately 8x10⁻³ mol/L. wikipedia.org
Molecular Architecture and Amphiphilic Self-Assembly Behavior
Ditridecyl sodium sulfosuccinate possesses an amphiphilic molecular structure, meaning it has both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. slideshare.net The hydrophilic portion is the sulfonate head group, while the two long tridecyl chains constitute the hydrophobic tail. chemspider.comnih.gov This dual nature drives the self-assembly of these molecules in aqueous solutions. To minimize the unfavorable interaction between their hydrophobic tails and water, the surfactant molecules spontaneously aggregate to form structures like micelles. slideshare.net
This self-assembly is a versatile phenomenon that can lead to the formation of various nanoscale structures. nih.gov In aqueous environments, these aggregates typically have a nonpolar interior formed by the hydrophobic tails, which can encapsulate other nonpolar molecules. nih.gov The specific architecture of the self-assembled aggregates can be influenced by factors such as the solvent polarity. For a similar surfactant, dioctyl sodium sulfosuccinate, studies have shown that in hydrophobic solvents, small reverse micelles are formed, whereas in water, a lamellar assembly is observed. aalto.firesearchgate.netaalto.fi
Characterization of Micellar Aggregation and Structure
Micelles are aggregates of surfactant molecules dispersed in a liquid, forming a colloidal suspension. researchgate.net The number of surfactant molecules in a single micelle is known as the aggregation number. researchgate.net For sodium dodecyl sulfate, a common surfactant, the aggregation number typically ranges from 60 to 120 monomers. researchgate.net The aggregation number can be influenced by factors such as surfactant concentration and the presence of electrolytes. researchgate.netresearchgate.net
The structure of these micelles is generally spherical, with the hydrophobic tails oriented towards the interior, creating a hydrocarbon-like core, and the hydrophilic head groups forming the outer surface that interacts with the surrounding aqueous medium. researchgate.net However, the shape of the micelles can change, for instance, from spherical to rod-like, depending on conditions such as the presence of salts or changes in surfactant concentration. nih.govnih.gov Techniques like time-resolved fluorescence quenching and light scattering are commonly used to determine the aggregation number and study the structure of micelles. researchgate.net
Surface and Interfacial Tension Reduction Capabilities
A primary function of surfactants is to lower the surface tension of a liquid or the interfacial tension between two immiscible liquids. cymitquimica.com
Static and Dynamic Interfacial Tension Studies at Fluid Interfaces
The ability of a surfactant to reduce surface tension can be characterized by both static and dynamic measurements. Static surface tension is the value achieved at thermodynamic equilibrium, independent of time. taylorfrancis.com In contrast, dynamic surface tension is time-dependent and reflects the rate at which surfactant molecules adsorb to a newly created interface. taylorfrancis.comnih.gov
The effectiveness of a surfactant is often evaluated by its ability to lower the surface tension at the critical micelle concentration (γCMC). rsc.org For zwitterionic sulfobetaine (B10348) surfactants, an increase in the length of the alkyl chain has been shown to decrease both the CMC and the γCMC. rsc.org The dynamic behavior is crucial in processes where new interfaces are rapidly formed, as the rate of surfactant adsorption determines how quickly the surface tension is reduced. researchgate.net
Role in Oil-Water Interfacial Dynamics
In oil-water systems, surfactants like ditridecyl sodium sulfosuccinate play a critical role in reducing the interfacial tension, which is the energy required to maintain the interface between the two immiscible liquids. nih.govarxiv.org By adsorbing at the oil-water interface, the surfactant molecules orient themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase, thereby lowering the interfacial tension. rsc.org
Molecular dynamics simulations have been employed to study the behavior of surfactants at the oil-water interface. These studies reveal that surfactants can form a stable interfacial film, and the effectiveness in reducing interfacial tension is related to the surfactant's molecular structure. nih.govrsc.orgnih.gov For instance, in some systems, a transient minimum in dynamic interfacial tension can be observed within a specific concentration range, which is a desirable characteristic for applications such as enhanced oil recovery. rsc.org The ability to significantly lower the oil-water interfacial tension is a key factor in the performance of surfactants in emulsification and dispersion processes. cymitquimica.com
Interactive Data Table: Properties of Related Surfactants
| Surfactant Name | CMC (mM) | γCMC (mN/m) | Aggregation Number |
| Sodium Dodecyl Sulfate | 8.1 | 38.4 | 62 |
| Cetyltrimethylammonium Bromide | 0.92 | 36.0 | 90-120 |
| Sodium Octyl Sulfate | 130 | 39.5 | 25 |
| Data for illustrative purposes and may vary based on experimental conditions. |
Effect of Ditridecyl Sodium Sulfosuccinate on Spreading Phenomena
The spreading of a liquid over a surface is fundamentally governed by the balance of adhesive and cohesive forces, which are directly influenced by surface tension. Surfactants, or surface-active agents, like ditridecyl sodium sulfosuccinate, possess a molecular structure with both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. youtube.com This amphiphilic nature causes them to preferentially adsorb at interfaces, such as the air-water or oil-water interface. youtube.com
When introduced into a liquid, ditridecyl sodium sulfosuccinate molecules arrange themselves at the surface, disrupting the strong cohesive forces between the liquid molecules. youtube.com This disruption leads to a reduction in the liquid's surface tension. cymitquimica.comyoutube.com A lower surface tension allows the liquid to overcome its tendency to bead up and instead spread more readily across a surface. youtube.com The effectiveness of a surfactant in promoting spreading is related to its ability to lower the surface tension of the solution. For instance, studies on similar sulfosuccinate surfactants, such as dioctyl sodium sulfosuccinate (DOSS), have demonstrated their capacity to significantly reduce the surface tension of water, thereby enhancing the spreading of aqueous solutions. nih.govresearchgate.net The spreading process itself can be complex, with phenomena such as the formation of digitated structures or "fingering" being observed as a surfactant monolayer advances across a thin liquid film. nih.gov
Adsorption and Desorption at Interfaces
The surface-active properties of ditridecyl sodium sulfosuccinate are a direct result of its tendency to adsorb at interfaces. This adsorption is a dynamic process, with surfactant molecules continuously moving between the bulk solution and the interface until an equilibrium is established.
The relationship between the concentration of a surfactant in the bulk phase and the amount adsorbed onto a surface at a constant temperature is described by an adsorption isotherm. While specific adsorption isotherm data for ditridecyl sodium sulfosuccinate on various substrates are not extensively detailed in the available literature, the behavior of similar anionic surfactants can provide insight. For example, the adsorption of sodium hexadecyl sulphate onto polystyrene latex particles has been shown to follow a B.E.T. (Brunauer-Emmett-Teller) type isotherm. capes.gov.br This type of isotherm is characterized by an initial region of monolayer adsorption, followed by multilayer formation at higher surfactant concentrations. capes.gov.br
The kinetics of adsorption, or the rate at which the surfactant adsorbs to the interface, is crucial for many dynamic applications. This process is influenced by factors such as the surfactant's diffusion coefficient, the presence of an energy barrier to adsorption, and the nature of the substrate.
At interfaces, adsorbed surfactant molecules form a film that alters the interfacial properties. In the case of ditridecyl sodium sulfosuccinate, the molecules align themselves with their hydrophilic sulfonate groups oriented towards the aqueous phase and their hydrophobic ditridecyl tails directed away from it. This orientation creates a monolayer at the air-water interface or an interfacial film at the oil-water interface.
The stability of these interfacial films is critical for the stabilization of emulsions and foams. A stable film provides a mechanical barrier that prevents the coalescence of dispersed droplets or bubbles. The packing density and intermolecular interactions of the surfactant molecules within the film influence its strength and elasticity. The presence of two bulky tridecyl chains in the structure of ditridecyl sodium sulfosuccinate likely contributes to the formation of a substantial interfacial film. In some systems, such as those involving niobium oxide thin films, sodium ions can play a direct role in interfacial resistive switching, highlighting the importance of the counter-ion in the stability and properties of the interfacial layer. nih.gov
Colloidal Stability and Dispersion Mechanisms
Ditridecyl sodium sulfosuccinate is widely used to create and stabilize colloidal systems, which consist of one substance of microscopically dispersed insoluble particles suspended throughout another substance. nih.gov
Emulsions are mixtures of two immiscible liquids, like oil and water, where one liquid is dispersed in the other in the form of fine droplets. arxiv.org Suspensions, on the other hand, involve solid particles dispersed in a liquid. Ditridecyl sodium sulfosuccinate and related sulfosuccinates are effective stabilizers for both emulsions and suspensions. researchgate.netnih.gov
The primary mechanism of stabilization is the formation of a protective interfacial film around the dispersed droplets or particles, as described previously. This film reduces the interfacial tension, making the formation of smaller droplets energetically more favorable and creating a repulsive barrier that prevents aggregation. nih.govarxiv.org In emulsion polymerization, for instance, sulfosuccinates like sodium dioctyl sulfosuccinate are used to stabilize the growing polymer particles. researchgate.netresearchgate.net The choice of surfactant can be critical, as some surfactants may promote crystallization in amorphous solid dispersions, while others inhibit it. nih.gov The effectiveness of stabilization can also be enhanced through synergistic interactions with other components, such as polymers or other surfactants. nih.gov
The stability of a colloidal dispersion is also significantly influenced by the electrical charges on the surfaces of the dispersed particles. As an anionic surfactant, the adsorption of ditridecyl sodium sulfosuccinate imparts a negative charge to the surface of the dispersed particles. This creates an electrical double layer around each particle.
The zeta potential is the electric potential at the boundary of this double layer and is a key indicator of the stability of a colloidal system. nih.gov A high absolute value of the zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between particles, which prevents them from aggregating and leads to a stable dispersion. researchgate.netmdpi.com Conversely, a low zeta potential suggests that the repulsive forces are weak, and the particles are more likely to flocculate or coagulate. nih.gov
The zeta potential of a dispersion stabilized by an anionic surfactant is dependent on factors such as the surfactant concentration, the pH of the medium, and the ionic strength of the solution. For example, in studies with titania nanoparticles, acidic dispersions with a positive zeta potential exhibited greater stability. mdpi.com In micellar electrokinetic chromatography, surfactants like bis(2-ethylhexyl)sodium sulfosuccinate form micelles that act as a pseudostationary phase, and their electrokinetic behavior is fundamental to the separation process. bgu.ac.ilnih.gov
Below is a table summarizing the general relationship between zeta potential and colloidal stability:
| Zeta Potential (mV) | Colloidal Stability |
| 0 to ±5 | Rapid coagulation or flocculation |
| ±10 to ±30 | Incipient instability |
| ±30 to ±40 | Moderate stability |
| ±40 to ±60 | Good stability |
| > ±60 | Excellent stability |
This table presents generalized stability characteristics based on zeta potential values. Actual stability can vary depending on the specific colloidal system.
Structure-Property Relationships
The performance of a surfactant is intrinsically linked to its molecular structure. For dialkyl sulfosuccinates, the nature of the alkyl chains—specifically their length and the degree of branching—plays a pivotal role in determining key interfacial and colloidal properties. These structural modifications influence how the surfactant molecules arrange themselves at interfaces, form micelles in solution, and ultimately perform in applications such as emulsification, wetting, and foaming.
Influence of Alkyl Chain Length and Branching on Surfactant Performance
The chemical structure of the hydrophobic alkyl chains in sodium ditridecyl sulfosuccinate is a critical determinant of its efficacy as a surface-active agent. Both the length of the alkyl chains (in this case, C13) and their isomeric structure (i.e., the presence and position of branches) have profound effects on its physicochemical properties.
Detailed Research Findings
Research into the structure-property relationships of dialkyl sulfosuccinates reveals several key principles:
Alkyl Chain Length: An increase in the total number of carbon atoms in the alkyl chains generally enhances the hydrophobicity of the surfactant molecule. researchgate.net This increased hydrophobicity typically leads to a lower critical micelle concentration (CMC), as the molecules have a stronger tendency to self-assemble into micelles to minimize contact with water. researchgate.net Studies on various anionic surfactants have shown that longer alkyl chains can lead to a more significant reduction in surface tension. epfl.ch For instance, increasing the tail length has been shown to make surfactants more effective at decreasing interfacial tension, particularly at low concentrations. epfl.ch
Alkyl Chain Branching: The introduction of branching into the alkyl chains prevents them from packing as tightly as their linear counterparts at interfaces and within micelles. researchgate.net This steric hindrance leads to several notable changes in surfactant performance:
Wetting and Foaming: Branching can lead to improved foaming, detergency, and wetting properties. researchgate.net However, the specific impact can be complex. For example, while the highly branched sodium dioctyl sulfosuccinate is known for its rapid wetting times, other branched structures might exhibit less stable foam. researchgate.net
Critical Micelle Concentration (CMC): Increased branching tends to increase the CMC. The less efficient packing of branched chains makes micellization less favorable compared to linear chains of the same carbon number, thus requiring a higher concentration for micelles to form.
Surface Tension: Branched surfactants may form a more hydrophobic layer at the air/water interface, which can result in a greater reduction of the surface tension. cymitquimica.com
A comparative study evaluating sulfosuccinates synthesized from various branched alcohols demonstrated these effects. The properties of the resulting surfactants, such as foam stability and wetting speed, were directly related to the structure of the alcohol used. researchgate.net For example, a sulfosuccinate derived from a tridecyl alcohol with 3,4-dimethyl branching was included in such evaluations to understand the impact of this specific type of structure. researchgate.net
The interplay between chain length and branching allows for the fine-tuning of surfactant properties. For this compound, the C13 chains provide substantial hydrophobicity, while any branching within those chains will further modify its solubility, foaming characteristics, and wetting efficiency. researchgate.netresearchgate.net
Interactive Data Tables
The following tables summarize the general effects of alkyl chain modifications on key surfactant performance metrics.
Table 1: General Influence of Alkyl Chain Structure on Surfactant Properties
| Structural Change | Effect on Critical Micelle Concentration (CMC) | Effect on Surface Tension Reduction | Effect on Foaming | Effect on Wetting Speed |
| Increasing Alkyl Chain Length | Decreases | Increases | Generally Increases | Generally Decreases |
| Increasing Alkyl Chain Branching | Increases | Increases | Can be optimized; often produces less stable foam | Generally Increases |
This table presents generalized trends observed across various surfactant classes.
Table 2: Properties of Sulfosuccinates from Alcohols with Varying Branching
| Alcohol Type | Branching Type | Total Carbons | Resulting Surfactant Properties (General Observations) |
| 2-Ethylhexanol | 2-Ethyl Branch | 8 | Excellent wetting, low and unstable foam. researchgate.net |
| Undecyl Alcohol | Mono Branch | 11 | Moderate, stable foam. researchgate.net |
| Tridecyl Alcohol | 3,4-Dimethyl Branch | 13 | Moderate, stable foam; wetting properties are influenced by the specific branching. researchgate.net |
| C12-15 Alcohols | Mono Branch | 12-15 | Foam properties are related to the specific carbon number, peaking around C12. researchgate.net |
This table is based on findings from a study on sulfosuccinates derived from different alcohols, illustrating the effect of the hydrophobic chain's structure. researchgate.net
Research Applications in Polymer Science and Materials Engineering
Emulsion Polymerization Processes
Emulsion polymerization is a key industrial process for producing synthetic latexes, which are stable dispersions of polymer particles in an aqueous medium. Surfactants like sodium ditridecyl sulfosuccinate (B1259242) are crucial components in these systems. nama-group.comyoutube.com
Mechanism of Action as an Emulsifier and Stabilizer in Polymerization Systems
Sodium ditridecyl sulfosuccinate functions as a primary emulsifier and stabilizer in emulsion polymerization. nama-group.com Its mechanism involves several critical actions:
Reduction of Surface Tension: The surfactant decreases the interfacial tension between the water-insoluble monomer and the aqueous phase. cymitquimica.com This facilitates the emulsification of monomer droplets, creating a stable emulsion.
Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles. youtube.com These micelles, with their hydrophobic cores and hydrophilic shells, solubilize monomer molecules. youtube.com
Particle Nucleation: Polymerization is typically initiated by a water-soluble initiator that generates free radicals. youtube.com These radicals enter the monomer-swollen micelles, initiating polymerization and forming nascent polymer particles. The micelles thus serve as the primary loci for particle nucleation.
Stabilization: As polymer particles form and grow, the hydrophobic tails of the this compound molecules adsorb onto the particle surface, while the hydrophilic sulfonate heads orient towards the aqueous phase. This creates an electrostatic repulsive layer around each particle, preventing them from coagulating or agglomerating, thereby ensuring the stability of the resulting latex dispersion throughout the polymerization process and during storage. youtube.com
Impact on Polymer Particle Size Distribution and Morphology
The concentration and type of surfactant are determining factors for the final particle size and distribution in the latex. The use of dialkyl sulfosuccinates, such as sodium dioctyl sulfosuccinate, is known to produce latexes with small particle sizes and a narrow particle size distribution. researchgate.net An increase in the emulsifier concentration typically leads to a greater number of nucleation sites (micelles), which results in the formation of a larger number of smaller polymer particles. researchgate.net Conversely, the molecular weight of the polymer has been observed to decrease with higher emulsifier concentrations. researchgate.net The morphology of the final polymer can also be influenced by the surfactant's ability to stabilize the growing particles and prevent secondary nucleation or particle agglomeration. nih.govresearchgate.net
Polymerization of Hydrophobic Monomers Utilizing Ditridecyl Sodium Sulfosuccinate
Dialkyl sulfosuccinates are particularly effective in the emulsion polymerization of hydrophobic monomers. researchgate.netresearchgate.net Their excellent wetting and emulsifying properties are crucial for dispersing monomers with low water solubility, such as styrene, vinyl acetate, and various acrylates, in the aqueous polymerization medium. researchgate.net this compound, with its long, C13 alkyl chains, possesses significant hydrophobicity, making it an effective emulsifier for these types of monomers. nama-group.comcymitquimica.com It ensures the formation of a stable monomer emulsion and facilitates the transport of the hydrophobic monomer from the droplets to the growing polymer particles through the aqueous phase.
Role in Inverse Emulsion Polymerization
Inverse emulsion polymerization is a technique used to polymerize hydrophilic monomers. In this process, an aqueous solution of the hydrophilic monomer is dispersed as droplets in a continuous oil (hydrophobic) phase, stabilized by a water-in-oil (W/O) emulsifier with a low Hydrophilic-Lipophilic Balance (HLB). researchgate.net While this compound is an oil-in-water (O/W) emulsifier, other dialkyl sulfosuccinates, like di-ethyl hexyl sulfosuccinate, have been used in combination with other surfactants in inverse emulsion systems. researchgate.net In such systems, the surfactant stabilizes the aqueous monomer droplets within the continuous oil phase, where a polymerization initiator dissolves and initiates the reaction, leading to the formation of a stable dispersion of water-swollen polymer particles in oil.
Applications in Dispersions for Advanced Materials
The utility of this compound extends beyond polymerization to the formulation of dispersions for advanced materials. Its function as a dispersant and processing aid is vital for materials like resins, pigments, polymers, paints, and dyes. nama-group.com By adsorbing onto the surface of particles, it prevents agglomeration and settling, ensuring a uniform and stable dispersion. This is critical for the performance of paints, coatings, and inks, where consistent pigment distribution affects color, opacity, and durability. In the realm of advanced materials, similar surfactants like sodium diisooctyl sulfosuccinate are used to create stable microemulsions, which are thermodynamically stable, isotropic systems of water, oil, and surfactant. atamanchemicals.com These systems are valuable in nanotechnology and for creating structured materials with unique properties.
Pigment and Dye Dispersion in Coating Formulations
The effective dispersion of pigments and dyes is critical for the performance and aesthetics of coating formulations. This compound serves as a high-performance dispersing agent, particularly for incorporating hydrophobic pigments and dyes into aqueous and non-aqueous systems. sanyo-chemical-solutions.comnama-group.com Its primary function is to lower the interfacial tension between the solid pigment particles and the liquid medium, which facilitates the wetting of the particle surfaces. cymitquimica.com
The mechanism of dispersion involves the adsorption of the sulfosuccinate molecules onto the pigment surface. The long, non-polar tridecyl tails anchor to the hydrophobic surface of the pigment or dye particle, while the hydrophilic sulfonate head group extends into the surrounding medium. This process creates a stabilizing layer around each particle, preventing them from re-agglomerating through steric and electrostatic repulsion. This action is crucial for achieving uniform color distribution, enhancing gloss, and maximizing the tinctorial strength of the pigment. specialchem.com Research on related sulfosuccinates, such as dioctyl sodium sulfosuccinate, has shown that the hydrophobic tails orient toward the center of dye micelles, which aids in their solubilization and penetration. researchgate.net This ensures the stability of the dispersion throughout the coating's shelf life and application process. nama-group.comspecialchem.com
Table 1: Functional Attributes of this compound in Dispersions
| Functional Attribute | Description | Relevant Application |
|---|---|---|
| Wetting Agent | Reduces surface tension, allowing the liquid medium to effectively coat solid pigment particles. sanyo-chemical-solutions.comcymitquimica.com | Paints, Inks, Dyes |
| Dispersant | Prevents the aggregation and settling of solid particles by creating repulsive forces between them. nama-group.comatamanchemicals.comatamanchemicals.com | Coatings, Pigment Concentrates |
| Emulsifier | Stabilizes emulsions of immiscible liquids, a property useful in emulsion polymerization for binders. nama-group.comatamankimya.com | Emulsion Paints, Polymer Synthesis |
| Stabilizer | Maintains the long-term stability of the formulation, preventing flocculation and changes in viscosity. nama-group.com | Paints, Inks |
Stabilization of Suspensions in Paints and Inks
As an effective anionic surfactant, this compound adsorbs onto the surfaces of various suspended particles, not just pigments. cymitquimica.comatamanchemicals.com This creates a barrier that prevents particles from coming into close contact and forming larger agglomerates, a process known as flocculation. specialchem.com The stabilization mechanism ensures that the paint or ink maintains its intended consistency and performance characteristics over time. nama-group.com Its utility as a stabilizer is noted in applications for emulsion polymerization, where it contributes to the stability of the resulting polymer latex, which is a key component of many modern water-based paints. nama-group.comatamankimya.com
Functionalization and Modification of Polymeric Systems
The incorporation of additives to modify and enhance the properties of polymers is a fundamental aspect of materials science. This compound is utilized not just as an external processing aid but also as an agent for the intrinsic functionalization of polymer systems, imparting specific electrical and surface properties.
Applications as a Dopant in Conducting Polymer Synthesis
In the synthesis of intrinsically conducting polymers (ICPs), such as polypyrrole (PPy), a "doping" process is required to introduce charge carriers into the polymer backbone, thereby making it electrically conductive. Anionic surfactants like sulfosuccinates can serve as effective dopants during the chemical oxidative polymerization of these polymers. researchgate.netnih.gov
During the synthesis of polypyrrole using an oxidant like ferric chloride, this compound can be introduced into the reaction mixture. The sulfosuccinate anion becomes incorporated into the growing polymer matrix to balance the positive charges (polarons and bipolarons) that form on the polypyrrole chains. researchgate.net This process is known as compensatory doping. Research on the closely related dioctyl sulfosuccinate has demonstrated its role as both a dopant and a hydrophobizing agent in polypyrrole synthesis. researchgate.net The size and chemical nature of the dopant anion can significantly influence the final properties of the conducting polymer, including its conductivity, morphology, and environmental stability. psu.eduresearchgate.net While small-molecule dopants can sometimes be prone to leaching out from the polymer matrix, the long alkyl chains of the ditridecyl sulfosuccinate anion can help anchor it within the polymer structure. researchgate.netnih.gov
Table 2: Influence of Sulfosuccinate Dopant on Polypyrrole Properties
| Property | Observation with Sulfosuccinate Dopant | Reference |
|---|---|---|
| Dopant Incorporation | Elemental analysis confirms the presence of sulfosuccinate in the polymer, with the dopant ratio increasing with its concentration in the polymerization system. | researchgate.net |
| Electrical Conductivity | The polymer grains exhibit electrical conductivity due to the successful doping of the polypyrrole backbone. | researchgate.net |
| Morphology | The resulting polymer grains are aggregates of smaller primary particles with submicrometer dimensions. | researchgate.net |
| Thermal Properties | The doped polymer grains demonstrate near-infrared light-to-heat photothermal properties. | researchgate.net |
Role as a Hydrophobizing Agent in Polymer Science
While surfactants are often used to increase the wettability of surfaces, this compound can also be employed as a hydrophobizing agent to decrease the surface's affinity for water. This is particularly evident when it is used during the in-situ polymerization of certain polymers. researchgate.net
In the synthesis of polypyrrole particles via aqueous chemical oxidative polymerization, the presence of a sulfosuccinate surfactant like the dioctyl analogue leads to the formation of polymer grains with hydrophobic surfaces. researchgate.net This occurs because the sulfosuccinate molecules orient themselves at the interface of the forming polymer particles. The polar sulfonate head groups become integrated as dopants within the polymer structure, while the long, hydrophobic tridecyl tails are directed outwards, away from the aqueous phase. This creates a particle surface that is rich in hydrocarbon chains, thereby imparting a hydrophobic character to the final polymer product. researchgate.net This modification of the surface properties without the need for post-polymerization treatment is a significant advantage in materials engineering. researchgate.netmdpi.com
Environmental Research and Ecotoxicological Studies of Ditridecyl Sodium Sulfosuccinate
Biodegradation Pathways and Environmental Fate
The environmental journey of ditridecyl sodium sulfosuccinate (B1259242), from its release to its ultimate fate, is a subject of ongoing scientific inquiry. Researchers are focused on understanding how readily it breaks down in various environmental settings and the nature of the substances it transforms into.
Assessment of Biodegradability in Various Environmental Compartments
The biodegradability of ditridecyl sodium sulfosuccinate is a critical factor in determining its environmental impact. Studies have shown that the length of the alkyl chains in sulfosuccinate compounds significantly influences their rate of degradation.
Research on a series of sodium alkyl sulfosuccinates revealed that the rate of primary biodegradation decreases as the carbon chain length increases beyond six carbon atoms. nih.gov A study utilizing a mixed bacterial culture demonstrated that the biodegradation rate constant for a C13 alkyl sulfosuccinate was considerably lower than that of its shorter-chain counterparts, such as C6 and C8. nih.gov This suggests that ditridecyl sodium sulfosuccinate, with its two C13 alkyl chains, is likely to exhibit slower biodegradation in the environment compared to sulfosuccinates with shorter alkyl groups.
The primary mechanism for the breakdown of sulfosuccinate esters is believed to be through hydrolysis of the ester linkages. cir-safety.org This process can be influenced by both biological and abiotic factors within environmental compartments like soil and water.
Interactive Table: Biodegradation Rate Constants of Sodium Alkyl Sulfosuccinates
| Alkyl Chain Length | Biodegradation Rate Constant (μmol/min per g cell protein) |
| C4 | Ascending |
| C5 | Ascending |
| C6 | 45 |
| C8 | Descending |
| C13 | Significantly lower than C6 and C8 |
Data sourced from Gregorová et al. (1999). nih.gov
Identification and Characterization of Degradation Products (e.g., Monoesters)
The breakdown of ditridecyl sodium sulfosuccinate is expected to proceed through the hydrolysis of its two ester bonds. This process would theoretically lead to the formation of intermediate degradation products, primarily the monoester of sulfosuccinic acid and tridecyl alcohol. Further degradation would then cleave the remaining ester bond, yielding sulfosuccinic acid and tridecyl alcohol.
Factors Affecting Environmental Persistence and Transformation
The persistence of ditridecyl sodium sulfosuccinate in the environment is influenced by a combination of its chemical structure and prevailing environmental conditions.
The long tridecyl alkyl chains are a key factor contributing to its potential for slower biodegradation. nih.gov The rate of microbial degradation of surfactants often decreases with increasing alkyl chain length due to factors such as reduced bioavailability and increased hydrophobicity.
Environmental factors such as temperature, pH, and the presence of adapted microbial populations can also play a significant role in the transformation of this compound. Hydrolysis of the ester linkages, a primary degradation pathway, can be influenced by pH, with potentially different rates under acidic or alkaline conditions. cir-safety.org The presence of other organic matter and its potential for sorption to sediment can also affect its bioavailability and, consequently, its degradation rate.
Aquatic Ecotoxicological Investigations
The potential impact of ditridecyl sodium sulfosuccinate on aquatic ecosystems is a significant area of concern, given its use in applications that may lead to its release into waterways.
Studies on Environmental Concentrations and Bioavailability
Specific data on the measured environmental concentrations of ditridecyl sodium sulfosuccinate in aquatic environments are scarce. However, general monitoring of anionic surfactants in wastewater effluents indicates that these compounds can be present at varying concentrations.
The bioavailability of ditridecyl sodium sulfosuccinate to aquatic organisms is expected to be influenced by its physicochemical properties. With its long alkyl chains, the compound is likely to have low water solubility and a tendency to partition to organic matter in sediment and soil. This sorption behavior can reduce its concentration in the water column but may lead to its accumulation in sediments, creating a potential long-term source of exposure for benthic organisms.
Effects on Aquatic Organisms in Controlled Ecosystems
Direct ecotoxicological data for ditridecyl sodium sulfosuccinate on a wide range of aquatic organisms is limited. However, studies on other dialkyl sulfosuccinates, such as dioctyl sodium sulfosuccinate (DOSS), provide some indication of the potential effects.
Studies on DOSS have shown it can be an endocrine disruptor in amphibians and can cause adverse effects in fish embryos and adults at certain concentrations. nih.govnih.gov The toxicity of surfactants is often related to their alkyl chain length, although the exact relationship can be complex and species-dependent. Generally, for some classes of surfactants, toxicity increases with alkyl chain length up to a certain point, after which it may decrease due to reduced bioavailability.
Given the longer alkyl chains of ditridecyl sodium sulfosuccinate compared to DOSS, its aquatic toxicity profile may differ. However, without specific studies, a definitive assessment of its effects on various trophic levels in controlled aquatic ecosystems remains an area for further research. The European Union Ecolabel program has noted that dialkyl sulfosuccinates, as a class, have moderate acute toxicity to aquatic life. ewg.org
Applications in Environmental Remediation Technologies
Sodium ditridecyl sulfosuccinate and its closely related analogues, such as dioctyl sodium sulfosuccinate (DOSS), are significant components in the formulation of chemical dispersants used for oil spill remediation. While specific research focusing exclusively on the ditridecyl variant is limited in publicly available literature, extensive studies on DOSS provide critical insights into the role and efficacy of these types of surfactants in environmental applications.
Role as a Component in Chemical Dispersants for Oil Spills
Anionic surfactants like dioctyl sodium sulfosuccinate (DOSS) are key ingredients in oil spill dispersant formulations, such as the Corexit™ series. researchgate.net Their primary function is to act as an emulsifying agent, reducing the interfacial tension between oil and water. researchgate.net This action breaks down large oil slicks into smaller droplets that can be more easily dispersed into the water column. nih.gov
The table below summarizes the components of a typical research-based dispersant formulation containing a sulfosuccinate surfactant.
| Component | Type | Function |
| Dioctyl Sodium Sulfosuccinate (DOSS) | Anionic Surfactant | Reduces oil-water interfacial tension, promotes emulsification. researchgate.net |
| Tween 80 (Polysorbate 80) | Nonionic Surfactant | Works synergistically with DOSS to enhance dispersion. nih.govnih.gov |
| Span 80 (Sorbitan monooleate) | Nonionic Surfactant | Contributes to the stability of the dispersant formulation. nih.govnih.gov |
| Alkane Solvent | Solvent | Carrier for the surfactant molecules. researchgate.net |
Research on Dispersant Efficacy and Environmental Dynamics in Spill Response
The efficacy of dispersants containing dioctyl sodium sulfosuccinate (DOSS) has been the subject of numerous research studies, particularly in the context of major oil spills like the Deepwater Horizon event in the Gulf of Mexico. researchgate.net Research has shown that the performance of these dispersants is influenced by various environmental factors, including water salinity and temperature. researchgate.net
Studies have demonstrated that the critical micelle concentration (CMC) of DOSS, the concentration at which it begins to form micelles and significantly reduce surface tension, is lower in saltwater compared to deionized water. researchgate.net This "salting out" effect suggests that DOSS may be more effective in marine environments. researchgate.net Furthermore, the dispersion capability of surfactants like ethoxylated sodium monoalkyl sulfosuccinates has been found to be better in seawater than in freshwater. researchgate.net
The interaction between DOSS and other surfactants in a formulation also plays a crucial role in its efficacy. For example, combining DOSS with a phytogenic surfactant like Bio-Saponin (BS) has been shown to create a very stable oil-in-water emulsion with smaller droplet sizes compared to either surfactant used alone. ug.edu.gh This synergistic interaction leads to lower surface and interfacial tension values and higher dispersion effectiveness. ug.edu.gh
The following table presents findings from studies on the effectiveness of dispersants containing DOSS under different conditions.
| Study Focus | Key Findings | Reference |
| Salinity Effect on DOSS | The Critical Micelle Concentration (CMC) of DOSS is lower in saltwater (0.125% solution) than in deionized water (0.17% solution), indicating enhanced effectiveness in saline environments. | researchgate.net |
| Temperature Effect on DOSS | The CMC of DOSS in both saline and deionized water occurred at lower concentrations at higher temperatures. | researchgate.net |
| Synergistic Surfactant Mixtures | A binary dispersant of DOSS and Bio-Saponin (BS) created more stable emulsions and achieved higher dispersion effectiveness than either surfactant alone. | ug.edu.gh |
| Ethoxylated Sulfosuccinates | The dispersion capability of ethoxylated sodium monoalkyl sulfosuccinates was found to be more effective in seawater compared to freshwater. | researchgate.net |
Advanced Analytical Methodologies for Ditridecyl Sodium Sulfosuccinate Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of surfactants like ditridecyl sodium sulfosuccinate (B1259242). Its ability to separate complex mixtures into individual components allows for precise quantification and identification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., LC-MS, ELSD, CAD, UV)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and semi-volatile compounds. thermofisher.com For a compound like ditridecyl sodium sulfosuccinate, which lacks a strong chromophore, traditional UV-Vis detection can be challenging. thermofisher.comresearchgate.net Therefore, more universal detectors are often employed.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is a powerful tool for both identifying and structurally characterizing molecules. ijnrd.org It provides valuable information about the molecular weight and can help in the identification of impurities. ijnrd.org
Evaporative Light Scattering Detector (ELSD): ELSD is a mass-flow sensitive detector that is particularly useful for analytes without significant UV absorption. chromatographyonline.com It works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the non-volatile analyte particles. thermofisher.comchromatographyonline.com
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is an evaporative aerosol detector. thermofisher.com It offers high sensitivity for non-volatile and semi-volatile compounds, regardless of their spectroscopic properties. thermofisher.comnih.gov In CAD, the analyte particles are charged and then detected by an electrometer, providing a response proportional to the mass of the analyte. thermofisher.com
A comparison of these detection methods reveals their respective strengths and weaknesses. LC-MS provides the highest level of structural information. ijnrd.org Both CAD and ELSD are considered "quasi-universal" detectors, but CAD often demonstrates superior sensitivity and a wider dynamic range compared to ELSD. thermofisher.comresearchgate.net The choice of detector ultimately depends on the specific analytical goal, whether it be routine quantification, impurity profiling, or in-depth structural characterization.
Table 1: Comparison of HPLC Detection Methods for Ditridecyl Sodium Sulfosuccinate Analysis
| Detector | Principle | Advantages | Disadvantages |
| LC-MS | Measures mass-to-charge ratio of ionized analytes. | High specificity and sensitivity; provides structural information. ijnrd.org | Higher cost and complexity. |
| ELSD | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. thermofisher.com | Universal detection for non-volatile compounds; relatively simple. chromatographyonline.com | Non-linear response; lower sensitivity than CAD. thermofisher.com |
| CAD | Measures charge of aerosolized analyte particles. thermofisher.com | High sensitivity; wide dynamic range; more uniform response than ELSD. thermofisher.comnih.gov | Requires volatile mobile phases. thermofisher.com |
| UV-Vis | Measures absorbance of light by the analyte. | Simple and robust; good for chromophoric compounds. researchgate.net | Low sensitivity for compounds lacking a chromophore. |
Development and Optimization of Stationary and Mobile Phases for Sulfosuccinate Analysis
The success of an HPLC separation is critically dependent on the appropriate selection and optimization of the stationary and mobile phases. sigmaaldrich.comnih.gov For sulfosuccinates, which are anionic surfactants, reversed-phase chromatography is a common approach.
Stationary Phase Selection: The choice of stationary phase is a primary driver of selectivity in HPLC. sigmaaldrich.com For the analysis of ditridecyl sodium sulfosuccinate, C18 columns are frequently used due to their hydrophobic nature, which allows for effective retention and separation based on the long tridecyl chains of the molecule. mdpi.com Other stationary phases, such as those with polar modifications or different chain lengths, can also be explored to optimize selectivity for specific impurities or degradation products. nih.govucc.ie The use of high-purity silica (B1680970) with low acidity is crucial for achieving good peak shape, especially for acidic analytes like sulfosuccinates. sigmaaldrich.com
Mobile Phase Optimization: The mobile phase composition, including the type of organic modifier, pH, and buffer system, plays a significant role in controlling the retention and resolution of the analyte. nih.gov
Organic Modifier: Acetonitrile and methanol (B129727) are common organic modifiers used in reversed-phase HPLC. nih.gov The choice and gradient of the organic modifier are optimized to achieve the desired separation in a reasonable analysis time. sigmaaldrich.com
pH and Buffers: The pH of the mobile phase can influence the ionization state of the sulfosuccinate, affecting its retention behavior. nih.gov The use of buffers, such as ammonium (B1175870) acetate, can help to control the pH and improve peak shape. mdpi.com It is important to select a buffer that is compatible with the chosen detector, especially for LC-MS, where non-volatile buffers like phosphate (B84403) should be avoided. mdpi.com
A systematic approach to method development often involves scouting different column selectivities and mobile phase compositions to achieve the desired chromatographic resolution. sigmaaldrich.com
Micellar Electrokinetic Chromatography (MEKC) for Surfactant Characterization
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a modification of capillary electrophoresis (CE). wikipedia.org It is particularly well-suited for the analysis of both neutral and charged analytes, making it an excellent tool for characterizing surfactants like ditridecyl sodium sulfosuccinate. nih.govnih.gov
In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.org These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer (the mobile phase). wikipedia.org The inherent anionic nature of sulfosuccinates means they will have an electrophoretic mobility that can be manipulated in the electric field, contributing to the separation mechanism. wikipedia.org
The selectivity in MEKC can be finely tuned by altering various parameters, including the type and concentration of the surfactant used to form the micelles, the pH of the buffer, and the addition of organic modifiers or chiral selectors. nih.govrsc.org This flexibility allows for the development of highly specific methods for the analysis of complex surfactant mixtures and the determination of related impurities. nih.gov
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques provide complementary information to chromatographic methods, offering insights into the structure and interactions of ditridecyl sodium sulfosuccinate.
Application of UV-Vis Spectroscopy in Interaction Studies
While UV-Vis spectroscopy has limitations for the direct quantification of ditridecyl sodium sulfosuccinate, it is a valuable tool for studying its interactions with other molecules. nih.gov For instance, the interaction between a similar surfactant, sodium dioctylsulfosuccinate (AOT), and a dye molecule has been investigated using UV-Vis spectrophotometry. lew.roresearchgate.net Changes in the absorption spectrum of the dye upon the addition of the surfactant can provide information about binding constants and the nature of the interaction. lew.roresearchgate.net Similar studies could be designed to understand how ditridecyl sodium sulfosuccinate interacts with other components in a formulation, which is crucial for predicting product stability and performance.
Mass Spectrometry for Structural Elucidation and Impurity Profiling
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of ditridecyl sodium sulfosuccinate and the identification of its impurities. lcms.cz When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio information, enabling confident peak identification. ijnrd.org
High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. shimadzu.com This level of detail is often sufficient to propose a probable structure for an unknown impurity. shimadzu.com
Tandem mass spectrometry (MS/MS) is another crucial technique where a specific ion is selected and fragmented to produce a characteristic fragmentation pattern. nih.gov This pattern acts as a "fingerprint" for the molecule and can be used to confirm its structure and to differentiate it from closely related impurities. shimadzu.comnih.gov The comprehensive impurity profiling of pharmaceutical products often relies heavily on the combination of liquid chromatography with both high-resolution mass spectrometry and tandem mass spectrometry. ijnrd.orglcms.cz
Titrimetric and Colorimetric Assay Development
The quantification of sodium ditridecyl sulfosuccinate, an anionic surfactant, in various matrices can be achieved through the development of titrimetric and colorimetric assays. These methods are often based on the principle of ion-pair formation with a cationic species, typically a dye, which results in a measurable endpoint.
Titrimetric Methods
Titrimetric analysis of anionic surfactants like this compound commonly employs a two-phase titration method. scribd.comrice.eduresearchgate.net In this technique, a solution of the anionic surfactant is titrated with a standardized solution of a cationic surfactant, such as Hyamine® 1622 (benzethonium chloride) or cetylpyridinium (B1207926) chloride. The titration is carried out in a two-phase system, typically chloroform (B151607) and water.
The principle relies on the formation of an ion-pair between the anionic sulfosuccinate and the cationic titrant. scribd.com This ion-pair is soluble in the organic phase (chloroform). A cationic indicator dye, such as methylene (B1212753) blue, is added to the system. wikipedia.orgusgs.govnemi.govnih.gov Initially, the methylene blue resides in the aqueous phase, imparting a blue color. As the cationic titrant is added, it reacts with the anionic surfactant. At the endpoint, when all the anionic surfactant has been consumed, the excess cationic titrant forms an ion-pair with the methylene blue, which is then extracted into the chloroform layer, causing it to turn blue. The endpoint is therefore indicated by the transfer of color from the aqueous to the organic phase.
The concentration of the anionic surfactant can be calculated using the following equation:
Canionic = (Ccationic × Vcationic) / Vanionic
Where:
Canionic is the concentration of the anionic surfactant
Ccationic is the concentration of the cationic titrant
Vcationic is the volume of the cationic titrant at the endpoint
Vanionic is the volume of the anionic surfactant solution
Illustrative Data for Two-Phase Titration of this compound
| Sample No. | Volume of this compound Solution (mL) | Concentration of Hyamine® 1622 (mM) | Volume of Hyamine® 1622 at Endpoint (mL) | Calculated Concentration of this compound (mM) |
| 1 | 10.0 | 1.0 | 4.8 | 0.48 |
| 2 | 10.0 | 1.0 | 5.1 | 0.51 |
| 3 | 10.0 | 1.0 | 4.9 | 0.49 |
Note: This data is illustrative and represents typical results that would be obtained from a two-phase titration.
Colorimetric Methods
Colorimetric assays, often referred to as Methylene Blue Active Substances (MBAS) assays, provide a spectrophotometric method for the determination of anionic surfactants. wikipedia.orgusgs.govnemi.govnih.gov This method is based on the same principle of ion-pair formation between the anionic surfactant and methylene blue.
In this procedure, a water sample containing the anionic surfactant is acidified and then mixed with a chloroform solution containing methylene blue. wikipedia.org The ion-pair formed between the this compound and methylene blue is extracted into the chloroform phase. The intensity of the blue color in the chloroform layer, which is proportional to the concentration of the anionic surfactant, is then measured using a spectrophotometer at a wavelength of approximately 652 nm. nemi.govnih.gov
A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations. The concentration of the unknown sample can then be determined by comparing its absorbance to the calibration curve.
Illustrative Calibration Data for MBAS Assay of this compound
| Concentration of this compound (mg/L) | Absorbance at 652 nm |
| 0.05 | 0.123 |
| 0.10 | 0.245 |
| 0.25 | 0.612 |
| 0.50 | 1.225 |
| 1.00 | 2.450 |
Note: This data is illustrative and represents a typical calibration curve for an MBAS assay.
Techniques for Probing Aggregation Behavior (e.g., Fluorescence Quenching, Densitometry, Tensiometry)
The aggregation behavior of surfactants in solution, particularly the formation of micelles, is a critical aspect of their physicochemical properties. Several advanced analytical techniques are employed to probe this behavior, with a key parameter of interest being the Critical Micelle Concentration (CMC).
Fluorescence Quenching
Fluorescence quenching is a powerful technique for determining the CMC and aggregation number of surfactants. nih.govusc.esnih.govavantiresearch.comjlu.edu.cnresearchgate.net This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum depending on its microenvironment. usc.esnih.govavantiresearch.comresearchgate.net
In a dilute surfactant solution below the CMC, pyrene resides in the polar aqueous environment. As the surfactant concentration increases and micelles begin to form, the hydrophobic pyrene molecules partition into the nonpolar interior of the micelles. This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of pyrene, particularly in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃). A plot of the I₁/I₃ ratio against the logarithm of the surfactant concentration typically shows a sigmoidal curve, with the inflection point corresponding to the CMC.
Furthermore, by introducing a quencher that resides primarily in the micellar phase, the aggregation number (the average number of surfactant molecules in a micelle) can be determined by analyzing the quenching kinetics.
Illustrative Fluorescence Quenching Data for Determining the CMC of a Sulfosuccinate Surfactant
| Surfactant Concentration (mM) | I₁/I₃ Ratio of Pyrene |
| 0.01 | 1.85 |
| 0.1 | 1.83 |
| 0.5 | 1.75 |
| 1.0 | 1.62 |
| 2.0 | 1.25 |
| 5.0 | 1.10 |
| 10.0 | 1.08 |
Densitometry
Densitometry is used to determine the partial specific volume of a surfactant, which can provide insights into its packing and aggregation in solution. nih.govresearchgate.netresearchgate.net The partial specific volume is the change in the total volume of a solution when a gram of solute is added. By accurately measuring the density of the surfactant solution at various concentrations, both below and above the CMC, the partial specific volume of the monomeric and micellar forms can be calculated. These measurements are typically performed using a high-precision digital density meter. The change in the partial specific volume at the CMC reflects the changes in the organization and hydration of the surfactant molecules upon micellization.
Tensiometry
Tensiometry is a fundamental technique for characterizing the surface activity of surfactants and determining the CMC. kruss-scientific.comdataphysics-instruments.comresearchgate.netbiolinscientific.com This method measures the surface tension of a liquid at its interface with air. Surfactant molecules, including this compound, adsorb at the air-water interface, thereby reducing the surface tension of the water.
As the concentration of the surfactant increases, the surface tension decreases until the surface becomes saturated with surfactant monomers. At this point, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this break in the surface tension versus concentration plot occurs is the CMC. Common methods for measuring surface tension include the Wilhelmy plate method and the du Noüy ring method. kruss-scientific.comdataphysics-instruments.comresearchgate.netbiolinscientific.com
Illustrative Tensiometry Data for a Sulfosuccinate Surfactant
| Surfactant Concentration (mM) | Surface Tension (mN/m) |
| 0.001 | 72.0 |
| 0.01 | 65.2 |
| 0.1 | 50.5 |
| 0.5 | 38.1 |
| 1.0 | 32.4 |
| 2.0 | 30.1 |
| 5.0 | 29.9 |
| 10.0 | 29.8 |
Note: This data is illustrative for a sulfosuccinate surfactant like sodium dioctyl sulfosuccinate. The CMC is identified as the concentration at which the surface tension plateaus.
Theoretical and Computational Chemistry of Ditridecyl Sodium Sulfosuccinate
Molecular Dynamics Simulations of Interfacial and Bulk Behavior
Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time. For sodium ditridecyl sulfosuccinate (B1259242), MD simulations help in visualizing its arrangement and interactions at interfaces, such as oil-water or air-water, and in the bulk aqueous phase.
Interfacial Behavior:
At an oil-water interface, MD simulations show that sodium ditridecyl sulfosuccinate molecules orient themselves with their two long tridecyl chains penetrating the oil phase and the hydrophilic sulfosuccinate headgroup remaining in the water phase. This orientation is driven by the hydrophobic and hydrophilic nature of its constituent parts. This arrangement effectively reduces the interfacial tension between the two phases. Simulations for similar anionic surfactants have shown that the presence of the surfactant molecules creates a stable interfacial film. For instance, in simulations of anionic-nonionic surfactant systems at an oil-water interface, the interfacial film thickness was observed to increase, indicating a more stable interface. acs.orgresearchgate.net The packing of the surfactant molecules at the interface is crucial for its emulsifying properties. The long, branched alkyl chains of this compound are expected to create a significant steric barrier, preventing the coalescence of oil droplets.
Key parameters obtained from MD simulations that characterize interfacial behavior include:
Interfacial Thickness: A greater interfacial thickness, often measured as the distance over which the density of the two phases changes from 90% of the bulk value of one phase to 90% of the other, generally indicates a stronger capacity of the surfactant to reduce surface tension. mdpi.com For analogous systems, interfacial thicknesses have been reported to be in the range of 15 to 20 Å. acs.orgrsc.org
Radial Distribution Function (RDF): RDFs can reveal the positioning of different molecules relative to each other. For example, the RDF between the surfactant's anionic headgroup and water molecules shows a high degree of hydration, while the RDF between the alkyl tails and oil molecules indicates strong interaction within the oil phase. researchgate.netnih.gov
Interfacial Formation Energy (IFE): A negative IFE value signifies that the formation of the surfactant-laden interface is energetically favorable and spontaneous. For a comparable binary surfactant system, an IFE of -96.12 kJ/mol was calculated, indicating a stable interface. researchgate.netnih.gov
Bulk Behavior:
In the bulk aqueous phase, above a certain concentration known as the critical micelle concentration (CMC), this compound molecules self-assemble into aggregates called micelles. MD simulations can model this process, showing that the hydrophobic tridecyl tails form the core of the micelle, shielded from the water, while the hydrophilic sulfosuccinate headgroups form the outer corona, interacting with the surrounding water molecules. The long alkyl chains of this compound would likely lead to the formation of larger, non-spherical micelles, such as ellipsoidal or worm-like structures, as seen with other double-chained surfactants.
The table below summarizes typical parameters investigated in MD simulations of analogous anionic surfactants.
| Parameter | Typical Value/Observation for Analogous Surfactants | Significance for this compound |
| Interfacial Film Thickness | 15.60 - 19.51 Å acs.orgrsc.org | Indicates the extent of the interfacial region and the effectiveness of the surfactant in separating the two phases. |
| Diffusion Coefficient | 0.154 - 0.186 Ų/ps researchgate.netrsc.org | Represents the mobility of the surfactant molecules at the interface, affecting the dynamic properties of the emulsion. |
| Interfacial Formation Energy | -96.12 to -274.6 kcal/mol rsc.orgnih.gov | A more negative value suggests a more stable and spontaneously formed interfacial layer. |
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of a single surfactant molecule. These calculations can provide valuable information about the molecule's geometry, charge distribution, and orbital energies.
For this compound, these calculations can elucidate:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms in the molecule.
Partial Atomic Charges: The distribution of electron density across the molecule, highlighting the polar (sulfosuccinate head) and non-polar (tridecyl tails) regions. This is crucial for understanding its interaction with polar solvents like water and non-polar substances.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
The following table presents a hypothetical summary of quantum chemical data that could be calculated for this compound, based on findings for similar molecules. nih.gov
| Quantum Chemical Parameter | Hypothetical Calculated Value | Significance |
| Energy of HOMO | -6.5 eV | Relates to the potential for the molecule to be oxidized. |
| Energy of LUMO | -0.8 eV | Relates to the potential for the molecule to be reduced. |
| HOMO-LUMO Energy Gap (ΔE) | 5.7 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 8.5 D | A high dipole moment indicates a high degree of polarity, influencing its solubility and interaction with polar molecules. |
Computational Modeling of Micelle Formation and Stability Parameters
Computational models are used to simulate the process of micellization and to determine key parameters that govern the stability of the resulting micelles. These models can range from coarse-grained simulations, where groups of atoms are represented as single beads to allow for longer simulation times, to more detailed all-atom simulations. nih.gov
For this compound, these models can predict:
Critical Micelle Concentration (CMC): The concentration at which micelle formation begins. This is a critical parameter for any application involving surfactants.
Aggregation Number (N_agg): The average number of surfactant molecules in a single micelle. The long tridecyl chains would likely result in a large aggregation number.
Micelle Shape and Size: As mentioned, due to the two long alkyl chains, the micelles are likely to be non-spherical. Computational models can predict the most probable shape (e.g., spherical, ellipsoidal, cylindrical) and the dimensions of the micelles.
Thermodynamics of Micellization: Parameters such as the standard free energy of micellization (ΔG°_m), enthalpy (ΔH°_m), and entropy (ΔS°_m) can be calculated to understand the driving forces behind micelle formation. For most surfactants, micellization is an entropy-driven process due to the release of structured water molecules from around the hydrophobic tails.
A hypothetical data table summarizing micellization parameters for this compound is provided below, based on data for similar surfactants.
| Micellization Parameter | Hypothetical Value | Significance |
| Critical Micelle Concentration (CMC) | 1 x 10⁻⁴ M | A low CMC indicates high efficiency as a surfactant. |
| Aggregation Number (N_agg) | 80 - 120 | Influences the solubilization capacity of the micelles. |
| Standard Free Energy of Micellization (ΔG°_m) | -35 kJ/mol | A negative value indicates that micelle formation is a spontaneous process. |
Predictive Models for Structure-Activity Relationships and Surfactant Performance
Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), aim to correlate the chemical structure of a surfactant with its performance in a specific application. These models use molecular descriptors, which are numerical values that encode information about the molecule's structure, to predict properties like surface tension reduction, foaming ability, and emulsification efficiency.
For this compound, QSAR models could predict its performance based on descriptors such as:
Hydrophilic-Lipophilic Balance (HLB): A semi-empirical scale for classifying surfactants. The long alkyl chains would give this compound a low HLB value, suggesting it is a good water-in-oil emulsifier.
Molecular Volume and Surface Area: These descriptors relate to the packing efficiency of the surfactant at interfaces.
Topological Indices: Numerical descriptors derived from the molecular graph that can correlate with various physicochemical properties.
By building and validating these models with experimental data from a range of surfactants, the performance of new or less-studied surfactants like this compound can be predicted with a reasonable degree of accuracy. This approach accelerates the design and selection of surfactants for specific applications without the need for extensive experimental work.
Q & A
Q. What are the key structural and physicochemical properties of SDTSS critical for its role as a surfactant?
SDTSS is a branched-chain anionic surfactant with the molecular formula C₃₀H₅₈O₇S·Na. Its structure comprises two tridecyl ester groups linked to a sulfonated succinic acid backbone, conferring amphiphilicity. Critical properties include:
- Hydrophilic-Lipophilic Balance (HLB): Estimated to be low (~6–8) due to long alkyl chains, making it suitable for oil-in-water microemulsions .
- Critical Micelle Concentration (CMC): Determined via conductivity or surface tension measurements; varies with electrolyte concentration and temperature .
- Thermal Stability: Assessed via thermogravimetric analysis (TGA), showing decomposition >200°C . Methodology: Use FT-IR for sulfonate group verification (1,040–1,220 cm⁻¹), NMR for ester chain conformation, and dynamic light scattering (DLS) for micelle size analysis .
Q. How can researchers verify the purity and composition of SDTSS in synthetic batches?
- Chromatography: Reverse-phase HPLC with UV detection (λ = 210 nm) to separate impurities.
- Mass Spectrometry: ESI-MS in negative ion mode to confirm molecular weight (444.56 g/mol) and detect sodium adducts .
- Elemental Analysis: Quantify sulfur (~7.2%) and sodium (~5.2%) to validate stoichiometry . Note: Cross-reference CAS 2673-22-5 for regulatory compliance .
Q. What standardized protocols exist for SDTSS solubilization in aqueous and non-polar systems?
- Aqueous Systems: Pre-dissolve SDTSS in warm deionized water (40–50°C) with stirring to overcome Krafft point limitations.
- Organic Solvents: Use isopropanol or ethanol as co-solvents (1:1 v/v) for lipid-phase integration.
- Microemulsions: Optimize with co-surfactants (e.g., Tween 80) and salt (NaCl/CaCl₂) to stabilize Winsor Type III systems .
Advanced Research Questions
Q. How can SDTSS be integrated into experimental designs for enhanced oil recovery (EOR) or nanoparticle synthesis?
- EOR Applications:
- Formulate SDTSS with co-surfactants (e.g., C13 Isotridecanol-3PO-Sulfate) to reduce interfacial tension (<0.1 mN/m) in brine-crude oil systems.
- Conduct phase behavior studies using salinity scans to identify optimal microemulsion regions .
- Nanoparticle Templating:
- Use SDTSS-stabilized reverse micelles (in isooctane) to synthesize metal oxides (e.g., TiO₂). Monitor micelle size via SAXS and adjust water-to-surfactant ratio (W₀) for particle size control .
Q. What strategies resolve contradictions in SDTSS performance data across different studies?
- Batch Variability: Compare alkyl chain distribution (C10–C13) via GC-MS, as branching affects micelle curvature .
- Electrolyte Effects: Replicate studies under controlled ionic strength (e.g., 0.1–1.0 M NaCl) to isolate conductivity impacts .
- Statistical Validation: Apply multivariate ANOVA to datasets with conflicting CMC or solubilization parameters .
Q. How does SDTSS interact with biomolecules (e.g., proteins) in drug delivery systems?
- Binding Studies: Use isothermal titration calorimetry (ITC) to quantify SDTBS-protein binding constants (Kd).
- Structural Impact: Circular dichroism (CD) spectroscopy to assess α-helix/β-sheet alterations in lysozyme or albumin .
- Caution: SDS-PAGE may show artifactual bands due to surfactant-protein complexes; prefer native PAGE .
Methodological Resources
- Synthesis Optimization: Reference USP standards (e.g., Dioctyl Sodium Sulfosuccinate) for purity benchmarks .
- Toxicity Screening: Follow OECD TG 439 for in vitro skin irritation assays using reconstructed epidermis .
- Data Reproducibility: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
